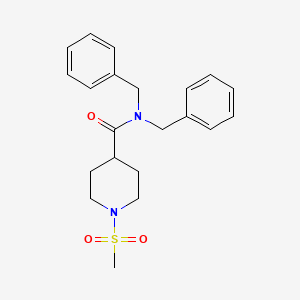
1-(1-cyclohexen-1-ylacetyl)-N-phenyl-3-piperidinamine
Vue d'ensemble
Description
1-(1-cyclohexen-1-ylacetyl)-N-phenyl-3-piperidinamine, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. This compound belongs to the class of ampakines, which are drugs that modulate the activity of AMPA receptors in the brain.
Applications De Recherche Scientifique
Environmental Exposure and Biomarkers
Studies have highlighted the importance of monitoring environmental exposure to related compounds, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is used as a plasticizer. Research has developed methods to measure urinary metabolites of DINCH, suggesting these metabolites could serve as biomarkers for assessing exposure levels even at environmental exposure levels (Silva et al., 2013). Further studies identified additional oxidative metabolites and alkyl chain breakdown products of DINCH in human urine after oral dosage, enhancing the understanding of its metabolism and providing new biomarkers for exposure assessment (Schütze et al., 2016).
Analytical and Pharmacological Studies
Analytical techniques have been developed for novel psychoactive substances like MT-45, showing the significance of precise detection and quantification methods in toxicological analysis and highlighting the pharmacological effects of such compounds. This includes the identification of novel synthetic opioids in biological samples, indicating the importance of analytical methods in the context of public health and forensic science (Papsun et al., 2016).
Metabolism and Disposition Studies
Research into the metabolism and disposition of phencyclidine and its analogs provides insights into the biotransformation pathways of similar complex molecules, highlighting the relevance of understanding pharmacokinetics and metabolism for safety and efficacy assessments of pharmacological agents. These studies have detailed the metabolic pathways, including hydroxylation and conjugation processes, offering crucial information for drug development and toxicological evaluations (Cook et al., 1982).
Applications in Repellent Efficacy Evaluation
The development of arthropod repellents involves evaluating efficacy against various species, showcasing the application of chemical compounds in public health for vector control. Studies on compounds such as 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine have contributed to this field, providing evidence for the effectiveness of new compounds in repelling mosquitoes and other vectors, thus playing a role in disease prevention (Klun & Debboun, 2000).
Propriétés
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(cyclohexen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-19(14-16-8-3-1-4-9-16)21-13-7-12-18(15-21)20-17-10-5-2-6-11-17/h2,5-6,8,10-11,18,20H,1,3-4,7,9,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEXJFRIJFSRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCCC(C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
![2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide](/img/structure/B4064173.png)
![1-[1-({1-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4064176.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4064184.png)

![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4064196.png)

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-(2-furoyl)piperazine](/img/structure/B4064210.png)
![N-{2-[(4-bromophenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4064214.png)
![5-[(2-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4064232.png)

![ethyl 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate](/img/structure/B4064256.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-phenylurea](/img/structure/B4064265.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4064269.png)